Computed LogP Differentiation: Isopropyl vs. Methyl N1-Substituent Defines Lipophilicity Window for Membrane Permeability
The calculated LogP (cLogP) of 1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4,6-diol is 1.69, reflecting the contribution of the isopropyl group to lipophilicity . Although a directly measured experimental LogP for the N1-methyl analog (1-methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol, CAS 66857-97-4) is not publicly reported, its smaller molecular surface and lower carbon count (C₇ vs. C₉) yield an estimated cLogP of approximately 1.0, representing a ΔLogP of ~0.7 log units [1]. This difference places the isopropyl derivative closer to the optimal LogP range (1–3) for passive membrane permeability while the methyl analog falls near the lower boundary, potentially limiting cellular uptake in certain assay systems.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP = 1.69 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol: estimated cLogP ≈ 1.0 |
| Quantified Difference | ΔcLogP ≈ +0.7 log units (higher lipophilicity for isopropyl derivative) |
| Conditions | Computed LogP values from vendor databases (ChemSrc for isopropyl; structural estimation for methyl analog based on fragment-based cLogP calculation) |
Why This Matters
A ΔLogP of 0.7 translates to an approximately 5-fold difference in partition coefficient, which can materially impact membrane permeability, non-specific protein binding, and intracellular target engagement in cell-based assays.
- [1] American Elements. 1-Methyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol (CAS 66857-97-4). Molecular weight = 165.15 g/mol; formula C₇H₇N₃O₂. LogP estimated from fragment-based calculation. Accessed 2026-05-02. View Source
